molecular formula C19H16ClN5O2S2 B11258847 N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11258847
M. Wt: 445.9 g/mol
InChI Key: VMRQPDRGNWIOPP-UHFFFAOYSA-N
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Description

N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including a chloromethylphenyl group, a thiophene ring, and a triazolothiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Properties

Molecular Formula

C19H16ClN5O2S2

Molecular Weight

445.9 g/mol

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C19H16ClN5O2S2/c1-11-4-5-12(9-14(11)20)22-18(27)17(26)21-7-6-13-10-29-19-23-16(24-25(13)19)15-3-2-8-28-15/h2-5,8-10H,6-7H2,1H3,(H,21,26)(H,22,27)

InChI Key

VMRQPDRGNWIOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene and triazolothiazole intermediates, which are then coupled with the chloromethylphenyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared to other compounds with similar structural motifs, such as:

The uniqueness of N’-(3-CHLORO-4-METHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

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